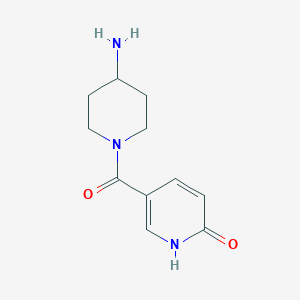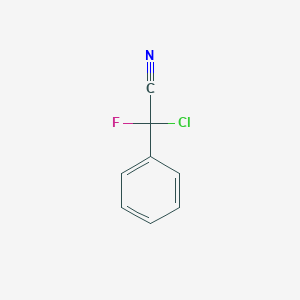
2-(6-クロロ-7-メトキシ-2-オキソ-2H-クロメン-4-イル)プロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate is a useful research compound. Its molecular formula is C14H13ClO5 and its molecular weight is 296.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化作用
この化合物の構造は、クマリン-カルコンハイブリッドに関連しており、酸化ストレスの阻害作用が研究されているため、潜在的な抗酸化作用を示唆しています 。この特性は、神経変性疾患、心血管疾患、およびがんなど、酸化ストレスが重要な役割を果たす疾患の治療に不可欠です。
抗炎症作用
クマリン誘導体は、その抗炎症作用で知られています 。化合物中のクマリン骨格に結合したメチルエステル基は、その抗炎症作用を強化するために修飾することができ、新しい抗炎症薬の開発のための候補となります。
抗がん研究
クマリンとその誘導体は、腫瘍血管新生阻害や活性酸素種の調節など、さまざまなメカニズムを通じて、顕著な抗がん作用を示しています 。問題の化合物は、特にユニークなクロロおよびメトキシ置換クロメノン構造を考慮すると、新しい抗がん剤を合成するための足場として役立ちます。
抗菌活性
合成クマリン誘導体は、その抗菌および抗真菌活性について調査されています 。化合物中のクロロ基の存在は、これらの特性を潜在的に強化し、新しい抗菌剤を開発するための貴重な分子となります。
コリンエステラーゼ阻害
クマリンは、そのコリンエステラーゼ阻害能について調査されています。この酵素の機能不全は、アルツハイマー病に関連しています 。化合物のコリンエステラーゼ阻害効果に関する研究は、神経変性疾患の治療薬の開発につながる可能性があります。
モノアミンオキシダーゼ阻害
化合物の構造は、モノアミンオキシダーゼ(MAO)阻害作用に適しており、うつ病やパーキンソン病などのさまざまな精神神経疾患の治療に役立ちます .
分子認識とセンサーアプリケーション
クマリン誘導体の蛍光特性により、この化合物は分子認識や生物有機化学におけるケモセンサーとして使用される可能性があります 。その構造は、特定のイオンや分子を検出するために調整することができ、環境モニタリングや診断に役立ちます。
特性
IUPAC Name |
methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-7(14(17)19-3)8-5-13(16)20-11-6-12(18-2)10(15)4-9(8)11/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMOLWRTHHANDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)OC2=CC(=C(C=C12)Cl)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
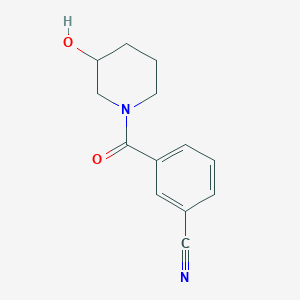

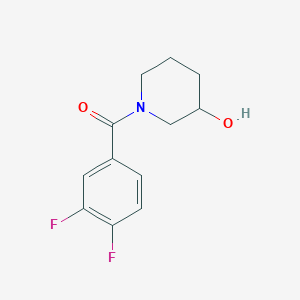
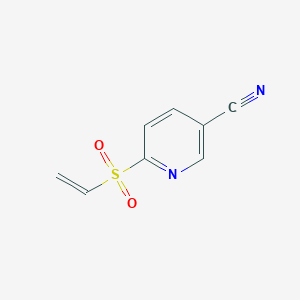

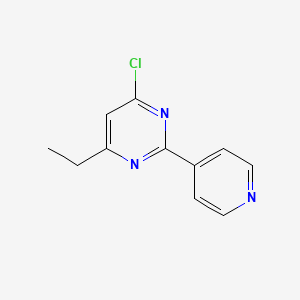

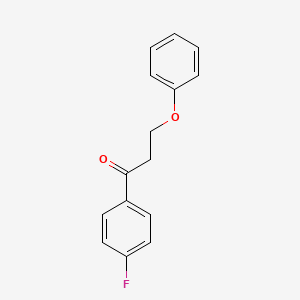

amine](/img/structure/B1486593.png)
